molecular formula C17H23N3O2 B3033703 1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]pyrrolidin-2-one CAS No. 113933-07-6

1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]pyrrolidin-2-one

Cat. No.: B3033703
CAS No.: 113933-07-6
M. Wt: 301.4 g/mol
InChI Key: CQMUYWLKEOHLBQ-UHFFFAOYSA-N
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Description

1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones. This compound is characterized by the presence of a pyrrolidinone ring, a benzylpiperazine moiety, and an oxoethyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]pyrrolidin-2-one typically involves the reaction of N-substituted piperidines with specific reagents under controlled conditions. One common method involves the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The reaction conditions often include the use of specific oxidants and additives to achieve the desired product selectively.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as amination and cyclization of functionalized acyclic substrates, oxidation of pyrrolidine derivatives, and ring expansion of β-lactams or cyclopropylamides .

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]pyrrolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: Conversion of pyrrolidine derivatives to pyrrolidin-2-ones.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions on the benzylpiperazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield pyrrolidin-2-ones, while substitution reactions can introduce various functional groups onto the benzylpiperazine moiety .

Mechanism of Action

The mechanism of action of 1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The compound’s structure allows it to fit into the active sites of target proteins, stabilizing enzyme-inhibitor complexes through hydrophobic interactions .

Comparison with Similar Compounds

1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]pyrrolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c21-16-7-4-8-20(16)14-17(22)19-11-9-18(10-12-19)13-15-5-2-1-3-6-15/h1-3,5-6H,4,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMUYWLKEOHLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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O=C(CN1CCCC1=O)ON1C(=O)CCC1=O
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Synthesis routes and methods II

Procedure details

A solution of 14.4 g (60 mmol) of N-[2-(2-oxopyrrolidin-1-yl)-acetoxy]-succinimide and 10.6 g (60 mmol) of 1-benzylpiperazine in 125 ml of dimethylformamide is stirred for 16 hours at 20°. The reaction mixture is concentrated to dryness by evaporation under reduced pressure at 90°. The oily residue is taken up in 250 ml of water, and a solution of 5.4 g of oxalic acid in 5 ml of water is added, and then the whole is stirred in an ice bath. The resulting crystalline oxalate is filtered off with suction, dissolved in 400 ml of water and the pH is adjusted to 9 with concentrated ammonia solution The clear aqueous solution is washed twice with 30 ml of ether each time, the ethereal extracts are discarded and the aqueous layer is concentrated by evaporation under reduced pressure at 70°. The residue is composed of a sticky mass which is stirred into 400 ml of ethanol at 30° and the insoluble matter is filtered off with suction. After concentrating the clear ethanolic filtrate by evaporation, a slightly yellowish oil is obtained. This is boiled in 130 ml of ethyl acetate and filtered while hot, and the filtrate is stirred in an ice bath to complete the reaction. The precipitated crystals are filtered off with suction and dried on a water bath. 1-[2-(2-oxopyrrolidin-1-yl)-acetyl]-4-benzylpiperazine is obtained.
Name
N-[2-(2-oxopyrrolidin-1-yl)-acetoxy]-succinimide
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14.4 g
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10.6 g
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125 mL
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solvent
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130 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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